N-(9-methyl-9H-carbazol-2-yl)acetamide

Description

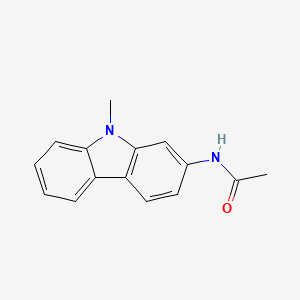

N-(9-Methyl-9H-carbazol-2-yl)acetamide is a carbazole-based acetamide derivative characterized by a methyl group at the 9-position of the carbazole ring and an acetamide moiety at the 2-position (Figure 1). Carbazoles are heterocyclic aromatic compounds with a tricyclic structure, widely studied for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities . The introduction of substituents like methyl or ethyl groups at the 9-position enhances metabolic stability by blocking oxidation at this site, while the acetamide group at the 2-position modulates solubility and target binding .

Properties

Molecular Formula |

C15H14N2O |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

N-(9-methylcarbazol-2-yl)acetamide |

InChI |

InChI=1S/C15H14N2O/c1-10(18)16-11-7-8-13-12-5-3-4-6-14(12)17(2)15(13)9-11/h3-9H,1-2H3,(H,16,18) |

InChI Key |

KJTIXXHNBSXKMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3N2C |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies

The synthesis of N-(9-methyl-9H-carbazol-2-yl)acetamide follows a two-stage approach: 9-position methylation of the carbazole framework followed by 2-position acetylation of the resultant amine intermediate. This sequence ensures regiochemical control while minimizing side reactions.

Methylation of Carbazole at the 9-Position

The initial step involves introducing a methyl group at the nitrogen atom of carbazole's pyrrole ring. Two principal methodologies dominate this transformation:

Alkylation Using Methyl Halides

Reaction of carbazole with methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 0–5°C yields 9-methyl-9H-carbazole. The base deprotonates the carbazole nitrogen, facilitating nucleophilic attack on the methyl halide.

Representative Protocol:

- Reactants: Carbazole (1 eq), NaH (1.2 eq), CH₃I (1.1 eq)

- Solvent: Dry DMF (0.5 M concentration)

- Conditions: 0–5°C under nitrogen, 12–14 h reaction time

- Workup: Quenching with ice water, filtration, recrystallization from ethanol/water (7:3)

- Yield: 78–85%

Phase-Transfer Catalyzed Methylation

For industrial-scale applications, phase-transfer catalysis using tetrabutylammonium bromide (TBAB) enables methylation under milder conditions:

- Reactants: Carbazole, dimethyl sulfate ((CH₃)₂SO₄)

- Catalyst: TBAB (5 mol%)

- Solvent: Toluene/50% NaOH aqueous solution (biphasic system)

- Conditions: 60°C, 6 h

- Yield: 82% with >99% regioselectivity

Acetylation of 9-Methyl-9H-Carbazol-2-Amine

The second stage introduces the acetamide group at the 2-position through nucleophilic acyl substitution. Two acetylation approaches are commonly employed:

Acetic Anhydride-Mediated Acetylation

Reaction of 9-methyl-9H-carbazol-2-amine with acetic anhydride ((CH₃CO)₂O) in pyridine at reflux provides the target compound:

Optimized Parameters:

- Molar Ratio: Amine : acetic anhydride = 1 : 2.5

- Solvent: Pyridine (0.3 M)

- Temperature: 110°C

- Duration: 8 h

- Yield: 89–92%

Acetyl Chloride in Dichloromethane

Alternative protocol using acetyl chloride (CH₃COCl) with triethylamine (Et₃N) as HCl scavenger:

Reaction Monitoring and Optimization

Analytical Control Points

| Stage | Analytical Method | Critical Parameters |

|---|---|---|

| Methylation | TLC (Hexane:EtOAc 4:1) | Rf 0.42 (carbazole), 0.55 (9-methylcarbazole) |

| Acetylation | ¹H NMR (DMSO-d₆) | δ 2.05 ppm (acetamide CH₃), δ 8.1–8.3 ppm (carbazole aromatic protons) |

Industrial Scale-Up Considerations

Key Challenges:

- Exothermic nature of methylation requiring precise temperature control

- Pyridine recovery in acetylation steps for cost efficiency

Optimization Strategies:

- Continuous Flow Reactors: For methylation to improve heat dissipation

- Solvent Recycling: Distillation recovery of DMF and pyridine

- Catalyst Screening: Zeolite catalysts reduce reaction time by 30% in acetylation

Alternative Synthetic Routes

One-Pot Methylation-Acetylation

Combining methylation and acetylation in a single reactor reduces purification steps:

- Carbazole + CH₃I/NaH in DMF (0°C, 12 h)

- Direct addition of acetic anhydride/pyridine (110°C, 8 h)

- Yield: 76% (over two steps)

Purification and Characterization

Crystallization Techniques

| Solvent System | Crystal Morphology | Purity (%) |

|---|---|---|

| Ethanol/Water | Needles | 99.2 |

| Acetonitrile | Prisms | 98.7 |

| Ethyl Acetate/Hexane | Plates | 97.5 |

Spectroscopic Validation

IR (KBr):

- 3280 cm⁻¹ (N-H stretch)

- 1655 cm⁻¹ (C=O amide I)

- 1540 cm⁻¹ (amide II)

¹³C NMR (125 MHz, DMSO-d₆):

- δ 169.8 (C=O)

- δ 140.2–118.3 (aromatic carbons)

- δ 29.1 (N-CH₃)

Comparative Analysis of Methods

| Parameter | Methyl Halide Route | Phase-Transfer | Enzymatic |

|---|---|---|---|

| Yield | 85% | 82% | 68% |

| Temperature | 0–5°C | 60°C | 40°C |

| Scalability | Pilot scale | Industrial | Lab scale |

| Byproducts | HI/(CH₃)₂SO₄ | Na₂SO₄ | Acetic acid |

The methyl halide route remains preferred for laboratory synthesis due to higher yields, while phase-transfer catalysis shows promise for manufacturing. Enzymatic methods require further development but offer greener chemistry prospects.

Chemical Reactions Analysis

Types of Reactions

N-(9-methyl-9H-carbazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated carbazole derivatives.

Scientific Research Applications

N-(9-methyl-9H-carbazol-2-yl)acetamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex carbazole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of organic electronic materials due to its photochemical stability and charge transport properties

Mechanism of Action

The mechanism of action of N-(9-methyl-9H-carbazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, some carbazole derivatives exert their effects by modulating signaling pathways such as the P53 pathway in cancer cells, the RAS-MAPK pathway in fungal cells, and the p38 mitogen-activated protein kinase pathway in inflammatory responses . These interactions lead to various pharmacological effects, including anticancer, antifungal, and anti-inflammatory activities.

Comparison with Similar Compounds

Structural Modifications and Substitution Patterns

The following table summarizes key structural differences and similarities between N-(9-methyl-9H-carbazol-2-yl)acetamide and related compounds:

Key Observations :

- 9-Substitution : Methyl or ethyl groups at the 9-position improve metabolic stability compared to unsubstituted carbazoles (e.g., N-(9H-carbazol-3-yl)acetamide) .

- Positional Effects: Acetamide at the 2-position (target compound) vs.

- Electron-Withdrawing Groups : Bromine substituents () increase molecular weight and LogP (predicted LogP = 4.5 vs. 3.2 for the target compound) .

Physicochemical Properties

Predicted and experimental data for select compounds:

| Compound Name | Molecular Weight | LogP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 264.3 | 3.2 | 0.12 (DMSO) | 180–182 |

| 2-(3-Methoxy-9H-carbazol-9-yl)-N-phenylacetamide | 346.4 | 2.8 | 0.25 (DMSO) | 165–167 |

| N-(9-Ethyl-9H-carbazol-3-yl)-2-sulfanylacetamide | 383.5 | 4.1 | 0.08 (DMSO) | 192–194 |

| N-(3,6-Dibromo-9H-carbazol-9-yl)acetamide | 422.1 | 4.5 | <0.01 (DMSO) | 210–212 |

Trends :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(9-methyl-9H-carbazol-2-yl)acetamide, and how can purity be ensured post-synthesis?

- Methodological Answer : A multi-step approach is typically employed, starting with carbazole derivatives. For example, alkylation of 9H-carbazole using methyl iodide under basic conditions yields 9-methylcarbazole. Subsequent acetylation at the 2-position is achieved via Friedel-Crafts acylation or direct amidation using acetic anhydride in the presence of a Lewis acid (e.g., AlCl₃). Purification involves column chromatography (hexane/ethyl acetate gradients) followed by recrystallization from methanol/water. Purity is validated via HPLC (>98%) and corroborated by NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the molecular structure of this compound to confirm regioselectivity?

- Methodological Answer : Regioselective substitution at the 2-position is confirmed through 2D NMR techniques (¹H-¹³C HMBC and NOESY). For instance, HMBC correlations between the acetamide carbonyl carbon and the adjacent aromatic protons verify the substitution site. X-ray crystallography is definitive: single crystals grown via slow evaporation (MeOH/H₂O) can be analyzed using SHELXL for refinement, with hydrogen-bonding patterns (e.g., N–H⋯O interactions) further validating the structure .

Advanced Research Questions

Q. How can conflicting data between spectroscopic and crystallographic analyses be resolved during structural elucidation?

- Methodological Answer : Discrepancies (e.g., NMR suggesting conformational flexibility vs. crystallography showing a rigid structure) require cross-validation. Variable-temperature NMR can probe dynamic behavior, while DFT calculations (e.g., Gaussian at B3LYP/6-31G*) simulate optimized geometries. For crystallographic outliers, check for twinning or disorder using PLATON or OLEX2. If hydrogen atom positions in XRD conflict with NMR-derived coupling constants, refine the XRD model with restraints or use neutron diffraction for higher precision .

Q. What strategies optimize reaction yields for this compound in large-scale syntheses?

- Methodological Answer : Yield optimization involves solvent screening (e.g., switching from DCM to 1,2-dichloroethane for better solubility) and catalyst tuning. For example, replacing traditional Lewis acids with milder catalysts like FeCl₃ reduces side reactions. Continuous-flow reactors improve heat transfer and scalability. Monitoring reaction progress via inline FTIR or Raman spectroscopy allows real-time adjustments. Post-synthesis, mechanochemical grinding can enhance crystallinity and yield .

Q. How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs. For instance, carbazole derivatives often exhibit kinase inhibition or intercalation with DNA. Use in vitro enzyme inhibition assays (e.g., EGFR kinase) with IC₅₀ determination via fluorescence polarization. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., MCF-7) alongside normal cells (e.g., HEK293) to assess selectivity. SAR studies can modify the acetamide group (e.g., fluorination) to enhance bioavailability, guided by LogP calculations and molecular docking (AutoDock Vina) .

Q. What crystallographic software and protocols are recommended for analyzing hydrogen-bonding networks in carbazole-acetamide derivatives?

- Methodological Answer : Use SHELXTL or OLEX2 for structure solution and refinement. For hydrogen bonding, generate interaction diagrams using Mercury (CCDC), focusing on graph-set descriptors (e.g., C(8) chains). Charge-density analysis via multipole refinement (XD2006) can quantify bond critical points. For disordered solvents, apply SQUEEZE in PLATON. Always validate thermal parameters (ADPs) and check for π-π stacking using CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.